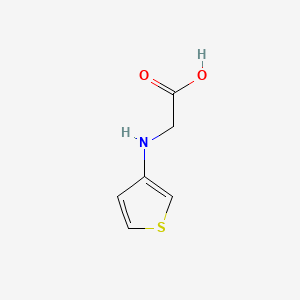

N-3-Thienylglycine

Description

Significance of Alpha-Amino Acids in Organic Synthesis and Chemical Biology

Alpha-amino acids are the fundamental building blocks of proteins, playing a central role in the structure and function of all living organisms. researchgate.netstudysmarter.co.uknih.gov Their basic structure consists of a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group) that distinguishes each amino acid. nih.gov Beyond their biological role in protein synthesis, alpha-amino acids are crucial chiral synthons in organic chemistry. acs.org Their inherent chirality and the diverse functionalities of their side chains make them invaluable starting materials for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. acs.orgcymitquimica.com In chemical biology, the ability to manipulate and incorporate amino acids into peptides and proteins allows researchers to probe and modulate biological processes with high specificity. studysmarter.co.uknih.gov

Contextualizing N-3-Thienylglycine within Non-Canonical Amino Acid Research

While the 20 proteinogenic amino acids are fundamental, a vast number of non-canonical amino acids (ncAAs) exist, which are not naturally encoded in the genetic code of organisms. researchgate.netrosettacommons.org These ncAAs offer a broader range of chemical functionalities, sizes, and structures compared to their canonical counterparts. rosettacommons.org The incorporation of ncAAs into peptides and proteins is a powerful strategy in chemical biology to enhance stability, introduce novel functions, and create new therapeutic agents. netascientific.comnetascientific.com

This compound falls into this category of ncAAs. Its defining feature is the presence of a 3-thienyl group as its side chain. netascientific.comchemimpex.com The thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, introduces unique electronic and steric properties. cymitquimica.com This makes this compound and its derivatives attractive for creating novel molecular scaffolds with potential applications in drug discovery and materials science. netascientific.comchemimpex.com For instance, the thienyl group can participate in various chemical interactions and can serve as a bioisostere for other aromatic rings, such as a phenyl group, potentially leading to improved biological activity or selectivity. researchgate.net

Scope and Research Trajectories for this compound

Research involving this compound is primarily focused on its synthesis and its application as a building block in the development of new molecules with specific functions. Current research trajectories include:

Peptide Synthesis: The incorporation of this compound into peptide sequences to create peptidomimetics with enhanced properties. netascientific.comchemimpex.com This includes the development of peptides with increased resistance to enzymatic degradation and improved target binding affinity.

Medicinal Chemistry: The use of this compound as a scaffold for the design and synthesis of novel therapeutic agents. The unique structure of the thienyl group is being explored for its potential to interact with biological targets in various diseases, including cancer and neurological disorders. netascientific.comchemimpex.comnih.gov

Materials Science: The integration of this compound into polymers and other materials to impart specific properties. netascientific.com

Future research is expected to further explore the potential of this compound in these areas, with a growing emphasis on developing stereoselective synthetic methods to access enantiomerically pure forms of the amino acid and its derivatives. netascientific.com The continued investigation of its role in complex biological systems will also be a key area of focus. nih.gov

Interactive Data Table: Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (S)-3-Thienylglycine | 1194-87-2 | C6H7NO2S | 157.19 | White Powder |

| Boc-(S)-3-thienylglycine | 910309-12-5 | C11H15NO4S | 257.31 | White powder |

| Fmoc-(S)-3-thienylglycine | 1217706-09-6 | C21H17NO4S | 379.43 | White to off-white powder |

| Boc-(R)-3-Thienylglycine | 33130-97-1 | C11H15NO4S | 257.31 | White or off-white powder |

Structure

3D Structure

Properties

CAS No. |

94138-90-6 |

|---|---|

Molecular Formula |

C6H7NO2S |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

2-(thiophen-3-ylamino)acetic acid |

InChI |

InChI=1S/C6H7NO2S/c8-6(9)3-7-5-1-2-10-4-5/h1-2,4,7H,3H2,(H,8,9) |

InChI Key |

VJQOUHZVZWHSNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Thienylglycine and Its Derivatives

Classical Organic Synthesis Approaches to N-Substituted Glycines

Traditional methods for synthesizing N-substituted glycines, including the thienylglycine scaffold, often involve well-established reactions that have been adapted for this specific target.

Strecker Synthesis Adaptations for Thienylglycine Scaffolds

The Strecker synthesis is a foundational method for producing amino acids. masterorganicchemistry.comwikipedia.org It involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comwikipedia.org For the synthesis of N-3-thienylglycine, this would involve using 3-thiophenecarboxaldehyde (B150965) as the starting aldehyde. The classical Strecker synthesis yields a racemic mixture of the amino acid. wikipedia.org

The general mechanism proceeds in two main parts:

Formation of the α-aminonitrile : The aldehyde's carbonyl oxygen is protonated, followed by a nucleophilic attack from ammonia. After water is eliminated to form an iminium ion, a cyanide ion attacks the iminium carbon, creating the aminonitrile. wikipedia.org

Hydrolysis of the nitrile : The aminonitrile is then hydrolyzed, typically with acid, to form the amino acid. masterorganicchemistry.com

Modern adaptations of the Strecker synthesis may utilize safer cyanide sources, such as potassium cyanide with ammonium (B1175870) chloride, and conditions can be optimized to improve yields. masterorganicchemistry.com

Alkylation Reactions of Glycine (B1666218) Equivalents for N-Thienyl Derivatization

Alkylation of glycine equivalents is a versatile strategy for synthesizing various α-amino acids. organic-chemistry.org This approach utilizes a glycine derivative where the α-carbon has been rendered nucleophilic, allowing it to be alkylated with a suitable electrophile. For the synthesis of this compound, this would typically involve the use of a 3-thienyl halide or a similar electrophilic species.

One common method involves the use of glycine Schiff bases, often as metal complexes (e.g., Ni(II)), which act as nucleophilic glycine equivalents. beilstein-journals.orgmdpi.com The Schiff base enhances the acidity of the glycine α-protons, allowing for deprotonation and subsequent alkylation. The metal complex also serves to control the stereochemistry in asymmetric variations of this method. beilstein-journals.org

A variety of glycine equivalents and alkylating agents can be employed, with reaction conditions optimized for specific substrates. For instance, visible-light-driven oxidative α-C(sp3)-H alkylation of N-arylated glycine derivatives has been developed as a modern approach to forming unnatural amino acids. organic-chemistry.org

Advanced Coupling Reactions for Thienyl Moiety Introduction

Modern organic synthesis has introduced a variety of advanced coupling reactions that can be applied to the synthesis of this compound. These reactions often involve transition-metal catalysts and offer high efficiency and functional group tolerance.

Peptide coupling reagents, originally developed for forming amide bonds in peptide synthesis, can be adapted for this purpose. omicsonline.orguni-kiel.de Reagents like DCC (N,N'-dicyclohexylcarbodiimide) in combination with additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) can facilitate the coupling of a thienyl-containing carboxylic acid with a glycine derivative. nih.gov More advanced uronium/iminium-based coupling reagents such as HATU and HBTU have also become commonplace. omicsonline.org

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide another avenue. For example, CuI in the presence of a ligand like L-proline or N,N-dimethylglycine can catalyze the coupling of aryl halides (like 3-bromothiophene) with nucleophiles, including amino acid derivatives. chimia.ch

Table 1: Comparison of Selected Coupling Reagents

| Coupling Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| DCC/HOBt | CH₂Cl₂, rt | Cost-effective, well-established | Formation of insoluble dicyclohexylurea byproduct |

| HATU/DIPEA | DMF, rt | High efficiency, low racemization | Higher cost, potential for side reactions |

| CuI/L-proline | DMSO or EtOH/H₂O, 60-100 °C | Good for N-arylation, uses inexpensive copper | May require higher temperatures and catalyst loading for less reactive halides. chimia.ch |

Hydroarylation of Enamides as a Synthetic Route to Substituted Thienylglycines

The hydroarylation of enamides is a powerful and atom-economical method for synthesizing arylethylamine structures, which are closely related to N-aryl glycines. This reaction involves the addition of an aryl group and a hydrogen atom across the double bond of an enamide.

A manganese-catalyzed anti-Markovnikov hydroarylation of enamides with aryl boronic acids has been reported as a practical method. This approach is notable for its mild conditions, rapid reaction times, and tolerance of air. For the synthesis of a thienylglycine derivative, a 3-thienylboronic acid would be reacted with an appropriate enamide.

More recently, a Brønsted acid-catalyzed hydroarylation of enamides using hexafluoroisopropanol (HFIP) as a solvent and promoter has been developed. researchgate.netrsc.org This method allows for the synthesis of α-aryl-substituted amines, and has been successfully applied to the synthesis of α-methyl-α-3-thienylglycine. researchgate.net The reaction proceeds through an iminium intermediate, which is stabilized by HFIP, preventing unwanted side reactions. rsc.org

Asymmetric Synthesis of Enantiopure this compound

The production of enantiomerically pure amino acids is crucial for many applications, particularly in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. york.ac.uk

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.ukwikipedia.org This is a well-established strategy for the asymmetric synthesis of amino acids.

In the context of this compound, a chiral auxiliary can be incorporated into a glycine equivalent. For example, chiral oxazolidinones, as developed by Evans, can be acylated with a glycine derivative. wikipedia.org The resulting system can then be alkylated, with the bulky chiral auxiliary directing the approach of the electrophile (e.g., a 3-thienyl derivative) to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

Another powerful method involves the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as a derivative of proline. beilstein-journals.orgmdpi.com Alkylation of these chiral nucleophilic glycine equivalents has been shown to proceed with excellent diastereoselectivity, providing a practical route to enantiopure α-amino acids on a large scale. mdpi.comresearchgate.net

Diastereoselective Strecker reactions using a chiral amine or amide, such as (R)-phenylglycine amide, as a chiral auxiliary have also been reported. rug.nl This can lead to a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, allowing for its isolation in high diastereomeric excess. rug.nl

Table 2: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, predictable stereochemistry, well-studied. wikipedia.org |

| (S)-2-[(N-Benzylprolyl)amino]benzophenone | Asymmetric alkylation of glycine Schiff base Ni(II) complexes | Reusable auxiliary, high diastereomeric excess achievable. beilstein-journals.org |

| (R)-Phenylglycine amide | Asymmetric Strecker synthesis | Can lead to crystallization-induced asymmetric transformation. rug.nl |

Synthetic Routes to this compound and Its Analogs: A Review

The synthesis of non-proteinogenic amino acids, such as this compound, is a significant area of research in organic chemistry due to their role as building blocks for pharmaceuticals and other biologically active compounds. This article explores various synthetic methodologies for preparing this compound and its derivatives, focusing on metal-catalyzed, biocatalytic, and organocatalytic approaches.

1 Metal-Catalyzed Asymmetric Synthesis

1 Utilization of Chiral Nickel(II) Complexes of Schiff Bases

A prominent and effective method for the asymmetric synthesis of α-amino acids involves the use of chiral nickel(II) complexes of Schiff bases. nih.govrsc.org This strategy often employs a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzaldehyde or its benzophenone (B1666685) analog, which coordinates with a nickel(II) ion and a glycine or alanine (B10760859) molecule to form a square-planar complex. rsc.orgfzu.cz The chiral environment created by the ligand directs the stereoselective alkylation of the amino acid's α-carbon.

The general approach involves the preparation of a Ni(II) complex of a Schiff base derived from a chiral auxiliary and glycine. nih.gov This complex then undergoes diastereoselective alkylation with an appropriate electrophile. For instance, the alkylation of the nickel(II) complex of the Schiff base from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine can yield various (S)-α-amino acids with optical yields ranging from 70–92%. rsc.org The reaction conditions typically involve a polar aprotic solvent like DMF and a solid base such as NaOH at room temperature. rsc.org After alkylation, the newly formed chiral amino acid can be liberated from the complex, and the chiral auxiliary can be recovered. rsc.org

Researchers have focused on modifying the chiral ligand to enhance stereocontrol. nih.gov For example, fluorinated chiral ligands have been developed and used for the synthesis of α-dialkenyl and α-alkenyl amino acids. nih.gov

Table 1: Asymmetric Alkylation of Ni(II)-Glycine Complex (5) rsc.org

| Alkylating Agent | Product | Optical Yield (%) |

| Methyl Iodide | (S)-Alanine | 70 |

| Isopropyl Bromide | (S)-Valine | 85 |

| Benzyl Bromide | (S)-Phenylalanine | 92 |

| 3-Indolylmethyl Iodide | (S)-Tryptophan | 88 |

2 Phase-Transfer Catalysis in Asymmetric Alkylations

Phase-transfer catalysis (PTC) offers a practical and versatile method for the asymmetric synthesis of α-amino acids. organic-chemistry.orgnih.gov This technique typically involves the use of a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, to facilitate the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. nih.govaustinpublishinggroup.com

In the context of amino acid synthesis, a common approach is the asymmetric alkylation of a glycine imine derivative under biphasic conditions. nih.gove-bookshelf.de A key development in this area was the introduction of N-anthracenylmethyl-substituted Cinchona alkaloid catalysts, which significantly improved the enantioselectivity of these reactions. e-bookshelf.de Structurally well-defined C2-symmetric chiral quaternary ammonium bromides have also proven to be highly effective catalysts for the solid-liquid phase-transfer catalytic alkylation of aldimine Schiff bases of amino acid tert-butyl esters, affording a wide range of α,α-dialkyl-α-amino acids. organic-chemistry.org

The choice of catalyst, substrate, and reaction conditions is crucial for achieving high enantiomeric excess (ee). For example, using N-(p-(trifluoromethyl)benzyl)cinchonidium bromide as a catalyst, various α-amino acid derivatives have been synthesized with high levels of enantioselectivity. e-bookshelf.de The reaction is sensitive to the structure of both the catalyst and the substrate, as well as the reaction temperature. austinpublishinggroup.commdpi.com

Table 2: Enantioselective Alkylation of Glycine Imines via Phase-Transfer Catalysis austinpublishinggroup.com

| Catalyst | Alkyl Halide | Yield (%) | ee (%) |

| Catalyst 3 | Benzyl Bromide | High | 88 |

| Catalyst 3 | Allyl Bromide | Moderate | 75 |

| Catalyst 3 | Ethyl Iodide | Low | 65 |

2 Biocatalytic and Chemo-Enzymatic Synthesis Strategies

1 Enzyme-Mediated Hydrolysis and Dynamic Kinetic Resolution for Thienylglycines

Biocatalysis provides a powerful and environmentally friendly approach to synthesizing enantiomerically pure amino acids. polimi.it Enzyme-mediated hydrolysis, often coupled with dynamic kinetic resolution (DKR), is a particularly effective strategy. polimi.itprinceton.edu DKR combines in situ racemization of the starting material with a stereoselective enzymatic reaction, theoretically allowing for a 100% yield of the desired enantiomer. princeton.edu

For the synthesis of thienylglycines, a chemo-enzymatic method involving the enzyme-mediated selective hydrolysis of amino acid thioesters has been developed. polimi.it In this process, a racemic mixture of N-Boc-thienylglycine thioester is subjected to hydrolysis in the presence of an enzyme, such as Subtilisin Carlsberg, and an organic base like trioctylamine, which facilitates the racemization of the unreacted enantiomer. polimi.it This dynamic kinetic resolution has successfully produced various substituted thienylglycines with high enantiomeric excess and high yields. polimi.it The resulting enantiopure N-Boc-thienylglycine can then be deprotected to afford the final product. polimi.it

The efficiency of a DKR process depends on several factors, including the irreversibility of the kinetic resolution step and a rapid rate of racemization compared to the enzymatic reaction. princeton.edu

2 Biocatalytic Routes for N-Arylated Amino Acids

The synthesis of N-arylated amino acids presents a challenge due to the lower nucleophilicity of aromatic amines compared to their aliphatic counterparts. acs.org Biocatalytic methods have emerged as a valuable alternative for the synthesis of these important chiral building blocks. acs.orgresearchgate.net

One notable biocatalytic route involves the use of ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. acs.orgacs.org This enzyme has demonstrated a broad substrate scope, catalyzing the addition of various arylamines to fumarate (B1241708) to produce the corresponding N-arylated aspartic acids with high conversion rates and excellent enantiomeric excess (>99% ee). acs.orgacs.orgresearchgate.net This method offers a highly regio- and stereoselective hydroamination step. acs.orgthieme-connect.com

Utilization of Chiral Nickel(II) Complexes of Schiff Bases

3 Engineered Cofactor Self-Sufficient Systems in Amino Acid Production

A significant challenge in many biocatalytic processes is the requirement for expensive cofactors, such as NAD(P)H, and the need for their continuous regeneration. nih.gov To address this, engineered cofactor self-sufficient whole-cell biocatalyst systems have been developed. nih.govacs.orgrsc.org These systems integrate the production and regeneration of cofactors within the host microorganism, eliminating the need for external addition. nih.gov

For example, in the production of L-phenylglycine, a cofactor self-sufficient system was introduced in Escherichia coli. nih.gov This system utilized glutamate (B1630785) dehydrogenase to convert the by-product L-glutamate and NAD+ into 2-oxoglutarate, NH4+, and NADH simultaneously, thereby regenerating the necessary cofactors for the synthesis pathway. nih.gov This strategy led to a significant increase in L-phenylglycine production. nih.gov The construction of protein scaffolds to co-localize the synthetic pathway and the cofactor regeneration module can further enhance the efficiency by reducing the loss of intermediates. nih.gov

These self-sufficient systems have also been applied to the production of other valuable chemicals, such as 2-phenylethanol (B73330) and 1,2-amino alcohols, demonstrating the broad applicability of this approach. nih.govacs.org

3 Organocatalytic Asymmetric Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. au.dk Chiral phosphoric acids, for instance, have emerged as highly effective catalysts for a variety of enantioselective transformations. rsc.orgresearchgate.net

In the context of amino acid synthesis, an organocatalytic asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides has been developed. rsc.org This metal-free approach provides an alternative to traditional carbene insertion reactions. Using a chiral phosphoric acid catalyst, sulfoxonium ylides, which are stable surrogates of diazocarbonyl compounds, react with a range of aryl amines to afford α-aryl glycines with excellent enantiocontrol. rsc.org Mechanistic studies suggest that the reaction proceeds through a reversible initial protonation followed by a rate-determining C-N bond formation step. rsc.org

Organocatalysis has also been successfully applied to the synthesis of complex heterocyclic structures containing amino acid motifs, highlighting the versatility of this methodology. rsc.org

Biocatalytic Routes for N-Arylated Amino Acids

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound has led to innovative and more sustainable production methods. Key areas of advancement include the use of aqueous reaction media and the development of highly specific and efficient biocatalysts.

A significant advancement in the green synthesis of this compound derivatives involves the use of water as a reaction solvent, which is a benign and environmentally safe medium. One prominent example is the enzymatic hydrolysis of 5-(3-thienyl)hydantoin to produce N-carbamoyl-D-3-thienylglycine. google.com This biotransformation is carried out in an aqueous medium, typically at a pH range of 7 to 10, which is favorable for the enzymatic activity and the racemization of the starting material. google.com The use of water eliminates the need for volatile and often toxic organic solvents, thereby reducing the environmental impact of the process. nih.gov

The reaction involves the use of microbial enzymes that selectively hydrolyze the D-form of the 5-(3-thienyl)hydantoin. A key advantage of this aqueous system is that the unreacted L-form of the hydantoin (B18101) readily racemizes under these pH conditions, allowing for a theoretical yield of nearly 100% for the desired D-enantiomer of the N-carbamoyl-thienylglycine. google.com This dynamic kinetic resolution in an aqueous buffer highlights a highly efficient and green synthetic strategy.

Another approach to green synthesis involves performing reactions under solvent-free conditions or in deep eutectic solvents (DESs). While specific examples for this compound are still emerging, the direct arylation of thienyl derivatives in a biocompatible choline (B1196258) chloride/glycerol mixture under air has been demonstrated, showcasing the potential for such systems. acs.orgcnr.it Mechanochemical methods, such as ball-milling, also offer a solvent-free alternative for various organic reactions, including the synthesis of amino acid derivatives, and represent a promising avenue for the green synthesis of this compound. mdpi.com

Table 1: Water-Based Synthesis of N-carbamoyl-D-3-thienylglycine

| Starting Material | Product | Catalyst | Reaction Medium | pH | Temperature (°C) | Yield | Reference |

| DL-5-(3-thienyl)hydantoin | N-carbamoyl-D-3-thienylglycine | Microbial Hydantoinase | Aqueous Buffer | 8-9 | 30-40 | High | google.com |

This interactive table summarizes the key parameters for the aqueous-based enzymatic synthesis of an this compound precursor.

The development of sustainable catalysts is a cornerstone of green chemistry, with a significant focus on biocatalysis. researchgate.netacs.org In the context of this compound synthesis, the primary catalysts of interest are hydantoinases, which are enzymes that catalyze the stereoselective hydrolysis of hydantoins.

Research has been directed towards the discovery and optimization of microbial strains that produce hydantoinases with high activity and selectivity for thienyl-substituted hydantoins. For instance, strains of Pseudomonas have been a subject of study, with efforts focused on optimizing the culture medium to enhance the production and activity of the hydantoinase enzyme. The addition of specific nutrients and inducers to the growth medium has been shown to significantly increase the yield of the desired enzyme.

Furthermore, the isolation and characterization of novel hydantoin-hydrolyzing enzyme systems from microorganisms like Agrobacterium tumefaciens have revealed new biocatalytic properties that can be exploited for the production of D-amino acids. core.ac.uk The development of these biocatalysts includes understanding the regulation of enzyme activity and using this knowledge to create mutant strains with improved performance. core.ac.uk

Genetic and protein engineering techniques are also being employed to develop modified hydantoinases with enhanced properties. This includes site-directed mutagenesis to alter specific amino acid residues within the enzyme's active site, leading to improved activity, stability, and enantioselectivity. google.com The goal of this catalyst development is to create robust and efficient biocatalysts that can be used in industrial-scale, environmentally friendly processes for the production of optically pure amino acids like this compound. nih.gov

Beyond biocatalysis, research into heterogeneous catalysts for amination reactions also contributes to sustainable synthesis. While not yet specifically demonstrated for this compound, the development of zirconium-based catalysts for the reductive amination of related aromatic aldehydes presents a promising direction for future research. rsc.org

Table 2: Development of Biocatalysts for this compound Precursor Synthesis

| Catalyst Type | Source Organism | Target Reaction | Key Development Aspects | Reference |

| Hydantoinase | Pseudomonas sp. | Hydrolysis of 5-(3-thienyl)hydantoin | Medium optimization for enhanced enzyme activity | |

| Hydantoin-hydrolyzing enzyme system | Agrobacterium tumefaciens | Stereoselective conversion of racemic hydantoins | Isolation and characterization of novel biocatalytic properties | core.ac.uk |

| Modified Hydantoinase | N/A (Engineered) | Hydrolysis of 5-monosubstituted hydantoins | Amino acid substitution for enhanced activity and enantioselectivity | google.com |

This interactive table highlights key research in the development of sustainable biocatalysts for the synthesis of this compound precursors.

Reactivity and Chemical Transformations of N 3 Thienylglycine

Functional Group Reactivity of the Glycine (B1666218) Moiety

The glycine portion of N-3-thienylglycine contains both an amine and a carboxylic acid group, each with its own distinct reactivity.

The secondary amine group in this compound is nucleophilic and can readily participate in reactions such as acylation and alkylation.

Acylation: The amine group can be acylated to form amides. This is a common strategy in peptide synthesis, where the nitrogen is protected to prevent unwanted side reactions during peptide coupling. Common acylating agents include acid chlorides, acid anhydrides, and activated esters. For instance, the amine can be protected with fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups. netascientific.comnetascientific.comchemimpex.com The synthesis of N-carbamyl-D-2-thienylglycine from DL-5-(2-thienyl)hydantoin involves the formation of a carbamoyl (B1232498) group on the nitrogen atom. tandfonline.comnycu.edu.twgoogle.com The formation of N-acyl glycines can also be catalyzed by enzymes like glycine N-acyltransferase. nih.govmdpi.com

Alkylation: The amine group can also undergo alkylation with alkyl halides or other electrophilic alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of a tertiary amine.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid Chlorides, Acid Anhydrides | Amide |

| Acylation | Chloroformates (e.g., Fmoc-Cl, Boc-anhydride) | Carbamate |

| Alkylation | Alkyl Halides | Tertiary Amine |

The carboxylic acid group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, enabling reactions like esterification and amidation.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst or using coupling agents. byjus.comwikipedia.org Common methods include Fischer esterification, or the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov Esters are often used as protecting groups for the carboxylic acid functionality or to modify the pharmacokinetic properties of a molecule.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction is fundamental to the synthesis of peptides and other amide-containing compounds. Activating agents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents are typically employed to facilitate the formation of the amide bond. orgsyn.orgresearchgate.net

| Reaction Type | Reagent Class | Resulting Functional Group |

| Esterification | Alcohols (with acid catalyst) | Ester |

| Esterification | Alcohols (with DCC/DMAP) | Ester |

| Amidation | Amines (with coupling agents) | Amide |

Amine Group Reactions (e.g., Acylation, Alkylation)

Reactivity of the Thienyl Ring

The thiophene (B33073) ring in this compound is an electron-rich aromatic system and undergoes characteristic electrophilic aromatic substitution reactions. It can also participate in metal-catalyzed cross-coupling reactions.

The thiophene ring is generally more reactive towards electrophiles than benzene. wikipedia.org The substituent on the ring, in this case, the glycine moiety at the 3-position, directs the position of further substitution. The sulfur atom in the thiophene ring can stabilize the intermediate carbocation formed during electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com For 3-substituted thiophenes, electrophilic substitution typically occurs at the 2- or 5-position.

The thienyl ring can be functionalized through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. organic-chemistry.org These reactions typically require the initial conversion of a C-H bond on the thiophene ring to a C-halogen or C-metal bond. For instance, a bromo- or iodo-substituted this compound derivative could be coupled with a boronic acid (Suzuki reaction) or an organotin compound (Stille reaction) to form a new carbon-carbon bond. mdpi.comnih.gov Copper-mediated Chan-Lam coupling has been used for the N-arylation of aminothiophene derivatives. nih.gov

Electrophilic Aromatic Substitution Patterns

Derivatization Strategies for Analytical and Research Applications

For analytical purposes, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), this compound can be derivatized to enhance its detection or improve its chromatographic properties. researchgate.netgoogle.com Derivatization often targets the amine or carboxylic acid groups.

The amine group can be derivatized with reagents that introduce a chromophore or fluorophore, facilitating UV or fluorescence detection. nih.gov Common derivatizing agents for amines include 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, and o-phthalaldehyde (B127526) (OPA). researchgate.net

The carboxylic acid group can be esterified, for example, to form methyl or ethyl esters, to increase volatility for GC analysis. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) can improve detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). nih.gov

| Functional Group Targeted | Derivatizing Reagent | Analytical Technique |

| Amine | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC (UV/Fluorescence) |

| Amine | Dansyl chloride | HPLC (Fluorescence) |

| Amine | o-Phthalaldehyde (OPA) | HPLC (Fluorescence) |

| Carboxylic Acid | Alcohols (e.g., Methanol (B129727), Ethanol) | GC-MS |

| Carboxylic Acid | 3-Nitrophenylhydrazine | LC-MS |

N-Terminal Derivatization for Enhanced Spectroscopic Analysis

The primary amino group of this compound serves as a key handle for derivatization reactions aimed at improving its detection and quantification through various spectroscopic techniques. The introduction of specific chromophoric or fluorophoric moieties at the N-terminus can significantly amplify the molar absorptivity or induce fluorescence, which is particularly useful in complex biological matrices where the native compound may lack a strong spectroscopic signature.

Common derivatizing agents for amino acids can be applied to this compound. For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amine to yield a highly fluorescent sulfonamide derivative. This allows for sensitive detection by fluorescence spectroscopy. Similarly, reagents like fluorescamine (B152294) and o-phthalaldehyde (OPA) can be employed. Fluorescamine reacts with the primary amine to form a fluorescent pyrrolinone product, while OPA, in the presence of a thiol, forms a fluorescent isoindole derivative.

The choice of derivatization agent is dictated by the requirements of the analytical method, including the desired wavelength of excitation and emission, as well as the chemical environment of the sample.

Table 1: Spectroscopic Properties of N-Terminal Derivatized this compound

| Derivatizing Agent | Resulting Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Dansyl Chloride | N-Dansyl-3-thienylglycine | ~330-350 | ~510-540 |

| Fluorescamine | N-Fluorescaminyl-3-thienylglycine | ~390 | ~475 |

| o-Phthalaldehyde (OPA)/Thiol | N-Isoindolyl-3-thienylglycine | ~340 | ~455 |

Selective Chemical Modification for Bioconjugation Applications

The functional groups of this compound—the amino group, the carboxylic acid group, and the thiophene ring—provide multiple points for selective chemical modification, enabling its conjugation to other molecules, including peptides, proteins, and nanoparticles. Such bioconjugation strategies are pivotal for applications in drug delivery, diagnostics, and materials science.

The amino group can be acylated or alkylated, while the carboxylic acid group can be converted to an amide or an ester, allowing for linkage to other molecules bearing complementary functional groups. For instance, the carboxylic acid can be activated, often using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate amide bond formation with a primary amine on a target molecule.

The thiophene ring itself, while generally less reactive than the amino or carboxyl groups, can undergo electrophilic substitution reactions under specific conditions, potentially allowing for the introduction of other functional groups. However, for most bioconjugation applications, the more readily reactive amino and carboxyl termini are preferred to ensure selectivity and maintain the integrity of the core structure.

Table 2: Bioconjugation Strategies for this compound

| Target Functional Group | Reagent/Method | Linkage Formed |

| Amino Group | N-Hydroxysuccinimide (NHS) ester | Amide |

| Carboxylic Acid Group | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an amine | Amide |

| Amino Group | Isothiocyanate | Thiourea |

Advanced Analytical Methodologies for N 3 Thienylglycine Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is indispensable for probing the molecular structure and behavior of N-3-Thienylglycine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer profound insights into its conformation, interactions, and transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. japtamers.co.uk For this compound, NMR can define the spatial arrangement of its atoms and how this arrangement changes upon interaction with biological targets or other molecules. nih.gov

Conformational Analysis: The conformation of this compound is determined by the torsion angles around its single bonds. NMR experiments, particularly those utilizing the Nuclear Overhauser Effect (NOE), can measure through-space distances between protons. nih.gov Quantitative NOE measurements provide distance constraints that are used to build and validate 3D models of the molecule. nih.govmdpi.com For instance, NOEs between protons on the thienyl ring and the alpha-carbon can define the preferred orientation of the side chain relative to the amino acid backbone. By combining NOE data with coupling constants derived from the spectra, which provide information about bond angles, a detailed conformational ensemble of this compound in solution can be generated. mdpi.commanchester.ac.uk

Ligand Binding Studies: When this compound acts as a ligand binding to a protein or receptor, NMR is exceptionally useful for characterizing the interaction at an atomic level. nih.gov Techniques such as chemical shift perturbation (CSP) are employed, where a 2D NMR spectrum of an isotopically labeled protein is acquired before and after the addition of this compound. researchgate.netbiorxiv.org Changes in the chemical shifts of specific amino acid residues in the protein indicate the binding site. researchgate.net Other methods like Saturation Transfer Difference (STD) NMR can identify which parts of the this compound molecule are in close contact with the receptor, providing a "group epitope map" of the binding interaction. researchgate.net These studies are foundational in fragment-based drug design and for understanding the structural basis of biological activity. nih.gov

Table 1: Key NMR Experiments for Studying this compound

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| 1D ¹H NMR | Provides a basic fingerprint of the molecule, showing all proton signals. | Initial characterization, purity assessment. |

| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other through bonds. | Assigning proton signals within the glycine (B1666218) and thienyl moieties. |

| NOESY/ROESY | Identifies protons that are close in space (typically <5 Å), revealing spatial arrangements. researchgate.net | Determining the preferred 3D conformation by measuring distances between the thienyl ring and backbone protons. mdpi.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly bonded to heteronuclei like ¹³C or ¹⁵N. | Unambiguous assignment of carbon and proton signals in the molecule. |

| Chemical Shift Perturbation (CSP) | Detects changes in protein NMR signals upon ligand binding. biorxiv.org | Identifying the binding site on a target protein for this compound. researchgate.net |

| STD (Saturation Transfer Difference) | Identifies which protons on the ligand are in close proximity to the protein. | Mapping the specific parts of this compound that make contact with its binding partner. researchgate.net |

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the successful synthesis of this compound, monitoring reaction progress, and identifying its derivatives and metabolites in complex biological matrices. proteomics.com.augoogleapis.com

Reaction Monitoring: During the chemical synthesis of this compound, MS, often coupled with liquid chromatography (LC-MS), is used to track the consumption of reactants and the formation of the desired product. nih.gov A highly specific and sensitive MS technique known as Multiple Reaction Monitoring (MRM), or Selective Reaction Monitoring (SRM), is particularly effective. proteomics.com.auproteomics.com.au In an MRM experiment, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and then one or more specific product ions are monitored. proteomics.com.auenovatia.com This two-stage filtering provides exquisite specificity and sensitivity, allowing for precise quantification and confirmation of the target compound even in a complex reaction mixture. proteomics.com.au

Metabolite Profiling: When a compound like this compound is introduced into a biological system, it can be modified by metabolic enzymes. Identifying these metabolites is crucial for understanding its biological activity and clearance. LC-MS/MS is the primary technique for metabolite profiling. nih.govmdpi.com Samples from sources like plasma or cell culture are analyzed to find molecules with masses corresponding to predicted metabolic transformations. nih.gov Common metabolic reactions for compounds containing aromatic rings and amino acid functionalities include oxidation (hydroxylation), glucuronidation, and amide or ester hydrolysis. mdpi.com For example, a potential metabolite could be a hydroxylated form of this compound, which would have a mass 16 amu greater than the parent compound. mdpi.com The fragmentation pattern of this new ion in the MS/MS spectrum helps to confirm its structure. mdpi.comajgreenchem.com

Table 2: Potential Metabolic Biotransformations of this compound Detectable by MS

| Biotransformation | Mass Change (Da) | Description |

|---|---|---|

| Oxidation (Hydroxylation) | +16 | Addition of a hydroxyl (-OH) group, typically on the thienyl ring. mdpi.com |

| Glucuronidation | +176 | Conjugation with glucuronic acid, often at a hydroxyl or carboxylic acid group, to increase water solubility for excretion. mdpi.com |

| N-Acetylation | +42 | Addition of an acetyl group to the primary amine. |

| Decarboxylation | -44 | Removal of the carboxylic acid group as CO₂. |

| Amide Formation | Variable | Formation of an amide bond with another amino acid or peptide. |

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Ligand Binding

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a chiral compound like this compound, which can exist as two non-superimposable mirror images (enantiomers), chiral chromatography is essential for separating these forms and ensuring enantiomeric purity. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers of amino acids. yakhak.orgchromatographytoday.com The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface. csfarmacie.cz As the enantiomers of this compound pass through the column, they form transient, diastereomeric complexes with the chiral selector, leading to different retention times and thus separation. yakhak.org

Several types of CSPs are effective for resolving amino acid enantiomers:

Polysaccharide-based CSPs: Columns with chiral selectors like amylose (B160209) or cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are widely used and show broad applicability for many chiral compounds. yakhak.org

Ligand-Exchange CSPs: These columns contain a chiral ligand (like an amino acid) complexed with a metal ion (e.g., Cu(II)). Enantiomers are separated based on the differential stability of the diastereomeric ternary complexes formed. researchgate.net

Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin or vancomycin (B549263) offer a high degree of selectivity for amino acids due to multiple interaction points (hydrogen bonding, ionic, etc.). chromatographytoday.com These are compatible with LC-MS, making them highly valuable. chromatographytoday.com

The choice of mobile phase, often a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) with an aqueous buffer, is critical for optimizing the separation and resolution of the enantiomers. csfarmacie.czresearchgate.net

Table 3: Common Chiral Stationary Phases (CSPs) for Amino Acid Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance. yakhak.org |

| Ligand Exchange | L-Proline and Cu(II) ions | Aqueous buffers with copper salts. researchgate.net | Formation of diastereomeric metal complexes. |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Water/Acid or Base | Multiple interactions: hydrogen bonding, ionic, dipole-dipole, steric. chromatographytoday.com |

| Crown Ether | Chiral 18-crown-6 (B118740) ether | Aqueous perchloric or sulfuric acid. csfarmacie.czchromatographytoday.com | Complexation with the protonated primary amine group. |

Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to compounds that are volatile and thermally stable. alwsci.com Amino acids like this compound are non-volatile due to their polar, zwitterionic nature at neutral pH. sigmaaldrich.com Therefore, direct analysis by GC is not feasible.

To make this compound suitable for GC analysis, a chemical derivatization step is required. sigmaaldrich.com Derivatization converts the polar functional groups (the primary amine and the carboxylic acid) into less polar, more volatile moieties. sigmaaldrich.comgcms.cz This process must be quantitative and produce a single, stable derivative. obrnutafaza.hr

Common derivatization strategies for amino acids include:

Silylation: This is a very common technique where active hydrogens on the amine and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. alwsci.comsigmaaldrich.com TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Acylation followed by Esterification: This two-step process involves first acylating the amine group with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) and then esterifying the carboxyl group with an alcohol (e.g., n-butanol). nih.gov

Once derivatized, the volatile this compound derivative can be separated by GC and detected, often by a mass spectrometer (GC-MS), which provides both chromatographic separation and structural identification. sigmaaldrich.commdpi.com

Computational and Theoretical Studies of N 3 Thienylglycine

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamics of molecules. researchgate.net For a compound like N-3-Thienylglycine, these methods are instrumental in understanding its potential as a ligand for various protein targets.

Molecular docking is a primary tool used to predict how a ligand, such as this compound, binds to the active site of a protein. nih.gov This computational method explores the possible conformations of the ligand within the binding pocket of a receptor and estimates the binding affinity, typically expressed as a docking score in kcal/mol. innspub.netelifesciences.org The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that generates numerous binding poses. innspub.net A scoring function then ranks these poses based on calculated intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. innspub.net

Table 1: Illustrative Docking Scores for this compound with Various Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Dopamine D2 Receptor | 6CM4 | -7.8 | Asp114, Ser193, Phe389 |

| Thrombin | 1PPB | -6.5 | Gly216, Trp60D, Glu192 |

| Hepatitis C Virus (HCV) NS5B Polymerase | 2FOM | -7.1 | Ser282, Tyr448, Arg158 |

| β-Glucuronidase | 3K46 | -6.9 | Tyr468, Asn450, Glu540 |

Note: The data in this table is illustrative and intended to demonstrate the output of typical molecular docking simulations. Actual values would require specific computational studies.

A molecule's biological activity is intrinsically linked to its three-dimensional shape and flexibility. mpg.de Conformational analysis of this compound involves identifying its stable, low-energy structures (conformers) and the energy barriers for converting between them. nih.gov While simple molecules can be analyzed through systematic rotation of their single bonds, more complex analyses employ methods like molecular dynamics (MD) simulations. nih.gov

MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape. mpg.de By simulating the molecule in a virtual environment (e.g., in water), researchers can observe how this compound folds, flexes, and samples different conformational states. nih.govnih.gov This is crucial for understanding which shape is predominant under physiological conditions and which conformer is most likely to bind to a biological target, as the binding process itself can induce conformational changes. nih.gov

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Cα-C-Cthiophene (B33073)-S) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | -120° | 0.00 | 65.5 |

| B | +60° | 1.25 | 25.1 |

| C | 180° | 2.50 | 9.4 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The values are not derived from actual experimental or computational results for this compound.

Prediction of Ligand-Protein Interactions

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed description of molecular properties that are beyond the scope of classical molecular modeling. nih.gov

Methods like Density Functional Theory (DFT) are widely used to calculate the electronic structure of molecules like this compound. nih.govnih.gov These calculations can determine the distribution of electrons within the molecule, providing insights into its chemical reactivity. mdpi.com

Key parameters derived from these calculations include:

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them indicates the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction with other molecules.

Atomic Charges : Calculating the partial charge on each atom (e.g., Mulliken charges) helps to pinpoint specific reactive atoms within the this compound structure. mdpi.com

Table 3: Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP)

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Mulliken Charge on Thiophene Sulfur | -0.45 e |

| Mulliken Charge on Amino Nitrogen | -0.85 e |

Note: This table contains representative values for illustrative purposes. Actual quantum chemical calculations would be required to obtain precise data for this compound.

Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions. rsc.org For this compound, this could involve studying its synthesis pathways or its metabolic degradation. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of a reaction pathway, allowing chemists to understand how a reaction proceeds and how it might be optimized. rsc.orgnih.gov

Electronic Structure and Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

SAR and QSAR are essential chemoinformatic approaches for understanding how a molecule's chemical structure relates to its biological effect. google.comd-nb.info

Structure-Activity Relationship (SAR) studies involve systematically modifying a lead compound's structure and observing the resulting changes in biological activity. For this compound, an SAR study might involve synthesizing analogs with different substituents on the thiophene ring or modifying the glycine (B1666218) backbone to determine which molecular features are essential for activity. Such studies provide qualitative insights into the pharmacophore—the key set of steric and electronic features necessary for biological interaction. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties, known as descriptors. nih.govscielo.org.mx These descriptors can include parameters like lipophilicity (LogP), molecular weight, surface area, and quantum chemical properties. nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. d-nb.infoinventi.in

Table 4: Example of a QSAR Data Set for Hypothetical this compound Analogs

| Compound | Modification (R-group on Thiophene) | LogP | Molecular Weight (g/mol) | HOMO Energy (eV) | Observed Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 (this compound) | -H | 0.5 | 157.19 | -6.20 | 15.4 |

| 2 | -Cl | 1.2 | 191.64 | -6.35 | 8.2 |

| 3 | -CH3 | 1.0 | 171.22 | -6.10 | 12.1 |

| 4 | -Br | 1.4 | 236.09 | -6.38 | 5.7 |

Note: This table is a hypothetical representation of data that would be used in a QSAR study. The compounds and their associated values are for illustrative purposes only.

Development of Predictive Models for Biological Activity (In Vitro/Mechanistic)

Predictive modeling plays a pivotal role in forecasting the biological activity of novel compounds, including peptides and molecules incorporating unnatural amino acids. nih.gov These models are often built on the principles of Quantitative Structure-Activity Relationship (QSAR), which correlates variations in the physicochemical properties of compounds with their biological activities. researchgate.net

The development of predictive models for molecules containing unnatural amino acids typically involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. nih.govnih.gov For instance, a large panel of nonamer antimicrobial peptides was used to establish and validate predictive quantitative sequence-activity models. nih.gov Machine learning algorithms and statistical methods are then employed to identify the molecular descriptors that have the most significant influence on activity. nih.govmdpi.com These descriptors can include properties such as hydrophobicity, charge, size, and specific structural features. mdpi.com

Once a model is established, it can be used to predict the activity of new, untested compounds. For example, machine learning models have been developed to predict which antimicrobial peptides (AMPs) in large-scale environments are likely to be effective, helping to mine relationships between antimicrobial activity and biochemical features. mdpi.com Such models can guide the rational design of new molecules, such as peptides containing unnatural amino acids, for a specific purpose like combating bacterial infections in burn wounds. nih.gov The process mimics a directed evolution scenario, where a generative model, sometimes expanded to include unnatural amino acids, proposes new designs with desired properties. rsc.org

A generalized workflow for developing a QSAR model is outlined below.

| Step | Description | Example Application |

| 1. Data Collection | A set of molecules with experimentally determined biological activity (e.g., IC₅₀, MIC) is gathered. | Assembling a database of peptides containing various unnatural amino acids and their measured antimicrobial potency. nih.gov |

| 2. Descriptor Calculation | Molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule. | Calculating physicochemical properties for a series of peptides to be correlated with activity. nih.gov |

| 3. Model Generation | A mathematical equation is generated using statistical methods (e.g., multiple linear regression) to link the descriptors to the biological activity. | Creating a QSAR model to predict whole-cell bioactivity retention in the presence of organic compounds. researchgate.net |

| 4. Model Validation | The model's predictive power is tested using internal (cross-validation) and external validation sets of compounds not used in model generation. | Rigorously validating a quantitative sequence-activity model before using it to guide the evolution of new peptides. nih.gov |

These predictive models are essential for screening large virtual libraries of compounds containing building blocks like this compound, allowing researchers to prioritize the synthesis of candidates with the highest probability of success and to explore novel chemical spaces beyond natural amino acids. nih.govrsc.org

Understanding Molecular Features Influencing Target Interaction and Selectivity

Beyond predicting activity, computational studies are critical for elucidating the specific molecular features of a compound like this compound that govern its interaction with a biological target and determine its selectivity over other related targets. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into these interactions. nih.govacs.org

The incorporation of this compound into ligands has been studied to understand its impact on binding affinity and selectivity for specific protein targets. In one such study, this compound was substituted into a peptide-based inhibitor targeting the chromodomain (ChD) of Chromobox protein homolog 8 (CBX8), a component of the Polycomb repressive complex 1 (PRC1). uvic.canih.gov The high sequence similarity among CBX paralogs presents a significant challenge for developing selective inhibitors. nih.gov Computational analysis suggested that the binding site was "druggable," but achieving selectivity was difficult. acs.orgnih.gov

Experimental results showed that substituting a cyclopentylglycine with 3-thienylglycine at a key position (P(-2)) resulted in greater binding affinity for CBX8. acs.orguvic.ca However, this increased affinity came at the cost of reduced selectivity against other CBX isoforms, particularly CBX6. acs.orguvic.ca To understand the structural basis for this change in selectivity, molecular dynamics simulations were performed. acs.org These simulations can reveal subtle differences in how the ligand interacts with the binding pockets of different protein isoforms, such as the interaction between the thienyl ring and nearby amino acid residues like a leucine (B10760876) in CBX8 versus an isoleucine in CBX6. acs.org

| Compound/Substitution | Target | Relative Affinity/Selectivity | Computational Approach |

| Parental (Cyclopentylglycine at P(-2)) | CBX8 | Baseline Affinity | Molecular Dynamics (MD) Simulations acs.org |

| 3-Thienylglycine at P(-2) | CBX8 | Greater Affinity than parental compound acs.orguvic.ca | MD simulations to investigate ligand interaction with binding pocket. acs.org |

| 3-Thienylglycine at P(-2) | CBX6 | Lower Selectivity vs. CBX6 acs.orguvic.ca | MD simulations to compare interactions between CBX8 and CBX6. acs.org |

| Phenylglycine at P(-2) | CBX8 | Large decrease in affinity acs.orguvic.ca | N/A |

In another context, the thiophene moiety, the core of thienylglycine, was identified as a highly effective replacement for a cyclohexyl group in inhibitors targeting the FK506-binding protein 51 (FKBP51). researchgate.net The goal was to achieve high selectivity over the closely related anti-target FKBP52. researchgate.net Structure-based design and co-crystal structures revealed that the thiophene-containing molecules could retain strong and selective binding. researchgate.net The computational and structural analysis showed that the thiophene moiety enables selectivity by stabilizing a "flipped-out" conformation of a key phenylalanine residue (Phe67) in FKBP51, an interaction that is less favorable in FKBP52. researchgate.net This work highlights how the specific electronic and steric properties of the thienyl group can be exploited to achieve target selectivity, a crucial aspect of modern drug design. researchgate.net

Applications of N 3 Thienylglycine As a Chemical Probe and Building Block

Role in Complex Molecule Synthesis

The incorporation of the thienylglycine moiety can significantly influence the biological activity and conformational properties of target molecules. netascientific.com Its utility spans across the synthesis of natural products, peptidomimetics, and various heterocyclic systems.

While direct incorporation into the backbone of known natural products is not extensively documented, N-3-thienylglycine is a valuable precursor for creating analogs of natural products. The thiophene (B33073) ring acts as a bioisostere for other aromatic or heteroaromatic systems commonly found in natural products. For instance, D-thienylglycines are recognized as important intermediates in the preparation of semi-synthetic antibiotics like penicillins and cephalosporins. google.com The synthesis of these crucial intermediates can be achieved through chemo-enzymatic methods, which allow for the production of enantiomerically pure thienylglycines. polimi.it This process often involves the dynamic kinetic resolution of thienylglycine derivatives, showcasing the synergy of biocatalysis and traditional chemical synthesis. polimi.it

Polyketides, a large class of natural products, are synthesized by polyketide synthases (PKSs) from acyl-coenzyme A substrates. nih.gov While this compound is not a direct substrate for PKSs, its structural elements can be found in synthetic analogs of polyketide-derived natural products. The strategic placement of the thiophene ring can modulate the biological properties of the parent natural product. nih.govacs.org

This compound is a prominent building block in the field of peptidomimetics, which aims to create molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. The incorporation of non-canonical amino acids like this compound into peptide sequences can confer resistance to proteolytic degradation and constrain the conformational flexibility of the peptide backbone. mdpi.com

The thiophene side chain of this compound can engage in various non-covalent interactions, influencing the secondary structure of the resulting peptidomimetic. These molecules are valuable tools in drug discovery and materials science. mdpi.comrsc.org For example, oligomers of N-substituted glycines, known as peptoids, can form stable, helical secondary structures and have applications in the design of antimicrobial agents and nanomaterials. mdpi.com The use of this compound and its derivatives allows for the creation of a diverse range of peptidomimetic structures with tailored properties. google.com

Below is a table summarizing the types of peptidomimetics and oligomers that can be synthesized using this compound as a building block.

| Peptidomimetic/Oligomer Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Linear and Cyclic Peptides | Enhanced enzymatic stability and altered receptor binding profile. | Therapeutic peptides with improved pharmacokinetic properties. | netascientific.com |

| Peptoids (N-substituted oligoglycines) | Lack of amide protons prevents hydrogen bonding, leading to unique conformational features. | Antimicrobial agents, drug delivery systems, and nanomaterials. | mdpi.com |

| β-Peptides | Fold into stable secondary structures (helices, sheets, and turns). | Mimicking protein secondary structures, enzyme inhibitors. | polimi.it |

The amino acid functionality of this compound, combined with the reactivity of the thiophene ring, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These heterocyclic scaffolds are prevalent in many biologically active compounds. For instance, amino acids can be used as starting materials for the synthesis of complex heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones through multi-step reaction sequences. mdpi.com

The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinoline and β-carboline skeletons, can be adapted to use this compound derivatives, leading to the formation of thieno[c]pyridines. These structures are of interest in medicinal chemistry due to their structural similarity to known pharmacophores.

The following table highlights some of the heterocyclic systems that can be synthesized using this compound as a key building block.

| Heterocyclic System | Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| Thieno[c]pyridines | Pictet-Spengler reaction | Analogs of biologically active isoquinolines and β-carbolines. | google.com |

| Thieno[2,3-d]pyrimidines | Condensation and cyclization reactions | Core structure in various kinase inhibitors and other therapeutic agents. | mdpi.com |

| Fused Thiophenes | Intramolecular cyclization reactions | Building blocks for organic electronic materials and pharmaceuticals. | google.com |

Building Block for Peptidomimetics and Oligomers

Development of Molecular Probes for Biological Systems (Non-Clinical)

Molecular probes are essential tools for studying biological processes at the molecular level. nih.gov The unique properties of this compound make it an attractive component in the design of such probes, particularly for targeting proteins and enzymes. researchgate.net

The thiophene ring of this compound can act as a surrogate for a phenyl ring or other aromatic moieties in ligands designed to bind to specific protein targets. This substitution can lead to improved binding affinity, selectivity, and pharmacokinetic properties. netascientific.com

A notable example is the development of ligands for chromodomains, which are protein modules that recognize and bind to methylated lysine (B10760008) residues on histone tails, playing a crucial role in epigenetic regulation. researchgate.net In the optimization of ligands for the CBX8 chromodomain, 3-thienylglycine was identified as a favorable substitution at the -2 position of a peptide-based ligand. acs.org This modification contributed to tight binding to the target protein. acs.org

The design of such ligands often involves creating libraries of compounds with systematic modifications to a core scaffold. acs.org The inclusion of this compound in these libraries allows for the exploration of a unique chemical space and the identification of potent and selective inhibitors.

Derivatives of this compound have been investigated as inhibitors of various enzymes. The thiophene moiety can interact with the active site of an enzyme through hydrophobic, aromatic, and sometimes hydrogen-bonding interactions. nih.gov By systematically modifying the structure of this compound-containing inhibitors, researchers can probe the topology and chemical nature of an enzyme's active site. nih.gov

For example, derivatives of thienylglycine have been evaluated as antagonists for metabotropic glutamate (B1630785) receptors (mGluRs). researchgate.net Stereoselective synthesis of these compounds allows for the investigation of the specific interactions of each enantiomer with the receptor, providing insights into the binding pocket's stereochemical requirements. researchgate.net The study of how these molecules inhibit enzyme activity in vitro helps to elucidate the mechanism of action and can guide the design of more potent and selective inhibitors. nih.gov

The following table provides examples of enzyme targets that have been explored with inhibitors derived from this compound.

| Enzyme/Receptor Target | Inhibitor Type | Key Finding | Reference |

|---|---|---|---|

| Metabotropic Glutamate Receptor 1 (mGluR1) | Competitive antagonist | The (+)-isomer of a thienylglycine derivative was found to be a moderately potent antagonist, while the (-)-isomer was inactive. | researchgate.net |

| Various Proteases | Peptidomimetic inhibitors | Incorporation of thienylglycine can enhance resistance to proteolytic cleavage. |

Utilization in Structure-Based Drug Design (Early Stage, Mechanistic)

Structure-based drug design (SBDD) is a methodology that leverages the three-dimensional structural information of biological targets, predominantly proteins, to design and refine therapeutic agents. drugdiscoverynews.comgardp.org This approach aims to create compounds that bind with high affinity and specificity to the target's active site, guided by computational and structural data. drugdiscoverynews.com In the early, mechanistic stages of drug discovery, small molecules known as chemical probes are essential tools for validating targets and investigating biological pathways. rjeid.comnih.gov A chemical probe is a potent and selective molecule that engages a specific target, enabling the study of its function in complex biological systems. rjeid.commdpi.com

This compound serves as a valuable building block in this context. As a non-canonical amino acid, its unique thienyl group provides a distinct structural scaffold compared to natural amino acids. chemimpex.com This distinction is critical in SBDD, where the goal is to explore novel chemical space and establish unique interactions within a protein's binding pocket. The process often involves computationally docking fragments or small molecules into the target's binding site to predict favorable interactions. gardp.org The thienyl moiety of this compound can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, which can be pivotal for achieving high binding affinity and selectivity.

The incorporation of this compound into peptide-based drug candidates or other small molecules allows for the systematic exploration of structure-activity relationships (SAR). gardp.org Researchers can synthesize derivatives where the thienylglycine unit is strategically placed to probe specific sub-pockets of a target protein. This iterative cycle of designing, synthesizing, and testing compounds helps to refine lead molecules with improved pharmacological profiles, such as enhanced efficacy or selectivity. drugdiscoverynews.comchemimpex.com Its utility has been noted in the design of therapeutics for fields like neuropharmacology and oncology. chemimpex.com

| Aspect of SBDD | Role of this compound | Key Objective |

|---|---|---|

| Chemical Probe/Building Block | Serves as a unique, non-canonical amino acid fragment for constructing novel molecules. nih.govchemimpex.com | To validate biological targets and explore mechanisms of action. rjeid.com |

| Molecular Interactions | The thiophene ring facilitates unique hydrophobic and π-stacking interactions within the target's binding site. | To enhance binding affinity and specificity of a drug candidate. drugdiscoverynews.com |

| Structure-Activity Relationship (SAR) | Incorporation allows for systematic modification and optimization of lead compounds. gardp.org | To improve pharmacological properties like efficacy and selectivity. chemimpex.com |

| Therapeutic Areas | Used in the design of peptide-based drugs for neuropharmacology and oncology. chemimpex.com | To develop novel treatments for specific diseases. |

Advanced Materials Science Applications

Incorporation into Polymer Architectures

The integration of non-natural amino acids into polymer backbones is a key strategy for creating advanced biomimetic materials with tailored properties. chemimpex.com N-substituted polyglycines, also known as polypeptoids, are a prominent class of such polymers. lsu.edu In polypeptoids, the side chain is attached to the backbone nitrogen atom rather than the α-carbon, a structural shift that eliminates backbone chirality and reduces the prevalence of backbone hydrogen bonding. lsu.edu This modification imparts unique properties, such as enhanced solubility and processability, compared to traditional polypeptides. lsu.edu

This compound is a suitable monomer for incorporation into these polymer architectures. The primary method for synthesizing polypeptoids is the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NCAs). lsu.edu A derivative of this compound can be converted into its corresponding NCA and subsequently polymerized, often in a controlled manner, to yield well-defined polymers with low polydispersity. lsu.edu

The inclusion of the thienyl side chain from this compound into a polymer can impart specific functionalities. The sulfur-containing aromatic ring can enhance the polymer's electronic properties, making it potentially useful for applications in organic electronics or as a conductive material. netascientific.com Furthermore, the unique structural characteristics of the thienyl group can influence the polymer's mechanical properties and its self-assembly behavior. netascientific.com More advanced techniques, such as ribosome-mediated polymerization, have shown the potential to incorporate backbone-extended and cyclic amino acids into peptide chains in a sequence-defined manner, opening new avenues for creating highly complex and functional hybrid materials. nih.gov

| Polymer Type | Synthesis Method | Properties Imparted by this compound | Potential Applications |

|---|---|---|---|

| Polypeptoids (N-substituted polyglycines) | Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs). lsu.edu | Enhanced electronic properties, modified mechanical strength, unique self-assembly behavior. netascientific.com | Biomimetic materials, conductive polymers, drug delivery. lsu.edu |

| Sequence-Defined Polymers | Engineered Ribosome-Mediated Polymerization. nih.gov | Precise placement of functional groups for complex architectures. | Functional hybrid materials, synthetic biology. nih.gov |

Role in Supramolecular Assemblies

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. nih.gov Peptide-based molecules are excellent building blocks for such assemblies due to their ability to form predictable secondary structures driven by hydrogen bonding. nih.govfrontiersin.org These assemblies can form nanomaterials like nanofibers, ribbons, and hydrogels with significant potential in biomedical engineering and materials science. nih.govrsc.org

This compound is well-suited to participate in and direct the formation of supramolecular structures. Its molecular architecture offers two key features for driving self-assembly:

Hydrogen Bonding : The amino acid backbone provides the necessary donor and acceptor sites for forming the extensive hydrogen-bond networks that are characteristic of peptide self-assembly, such as β-sheet formation. nih.gov